(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride
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Overview
Description
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group, a methyl group, and a phenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-methylbutanoic acid and aniline.
Amide Formation: The carboxylic acid group of (S)-2-amino-3-methylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of aniline to form the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide formation and hydrochloride salt formation steps.
Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride involves its interaction with specific molecular targets. The amino group and the phenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methyl-N-phenylpropanamide hydrochloride: Similar structure but with a shorter carbon chain.
(2S)-2-amino-3-methyl-N-phenylpentanamide hydrochloride: Similar structure but with a longer carbon chain.
(2S)-2-amino-3-methyl-N-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group, which contribute to its distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
120057-16-1 |
---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
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